![molecular formula C18H11Cl3O4 B5165452 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B5165452.png)
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
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Overview
Description
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 2-oxo-2H-chromen, which is known for its diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to yield the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar compounds to 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate include other coumarin derivatives such as:
7-hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.
4-methylcoumarin: Studied for its antimicrobial and antioxidant activities.
3,4-dimethylcoumarin: Investigated for its potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3O4/c1-8-9(2)17(22)24-15-7-16(14(21)6-12(8)15)25-18(23)11-4-3-10(19)5-13(11)20/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWINHOAKRXJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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